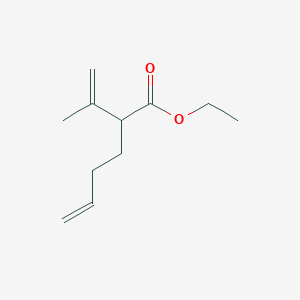
1-Butyl-2-ethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-ethylpyridin-1-ium iodide is an organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with butyl and ethyl groups, and an iodide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-ethylpyridin-1-ium iodide typically involves the quaternization of 2-ethylpyridine with butyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
2-Ethylpyridine+Butyl iodide→1-Butyl-2-ethylpyridin-1-ium iodide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-ethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The pyridinium ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 1-butyl-2-ethylpyridin-1-ium chloride when using sodium chloride.
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium salt.
Scientific Research Applications
1-Butyl-2-ethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in ionic liquid formulations.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in electrochemical applications and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-2-ethylpyridin-1-ium iodide involves its interaction with molecular targets through ionic and non-covalent interactions. The pyridinium ring can engage in π-π stacking and hydrogen bonding, influencing biological pathways and chemical reactions. The iodide ion can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Butyl-2-methylpyridin-1-ium iodide
Uniqueness
1-Butyl-2-ethylpyridin-1-ium iodide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct physicochemical properties. This uniqueness can influence its solubility, reactivity, and applications compared to other similar compounds.
Properties
CAS No. |
138222-66-9 |
|---|---|
Molecular Formula |
C11H18IN |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
1-butyl-2-ethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H18N.HI/c1-3-5-9-12-10-7-6-8-11(12)4-2;/h6-8,10H,3-5,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LTNCMVWKXCHTOS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


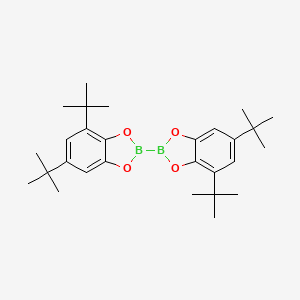
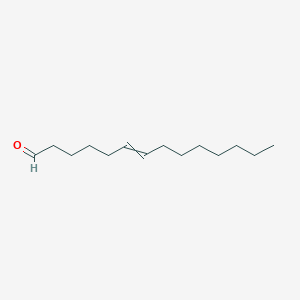
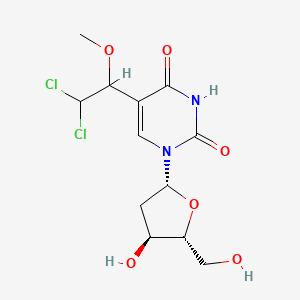

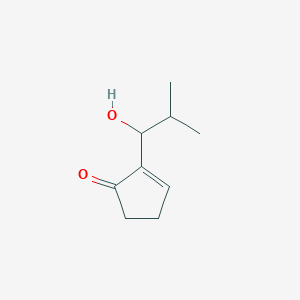
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)
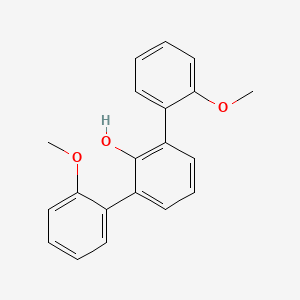
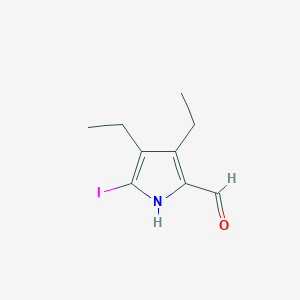
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
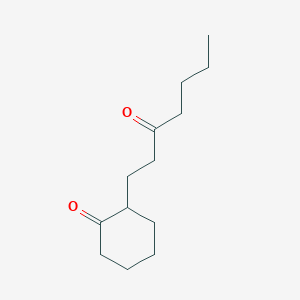
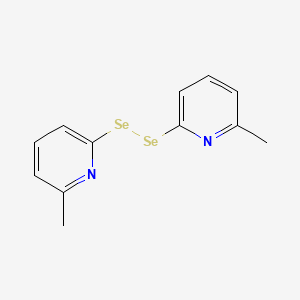

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
